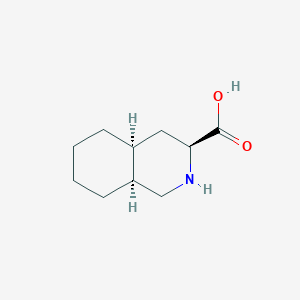
S-Venlafaxine-di-p-toluoyl-L-tartrate Salt (2:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Venlafaxine-di-p-toluoyl-L-tartrate Salt (2:1) is a derivative of (+)-Venlafaxine, a well-known antidepressant. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is a salt formed by the combination of S-Venlafaxine and di-p-toluoyl-L-tartrate in a 2:1 ratio .
Preparation Methods
The preparation of S-Venlafaxine-di-p-toluoyl-L-tartrate Salt (2:1) involves several synthetic routes and reaction conditions. The synthesis typically starts with the preparation of S-Venlafaxine, which is then reacted with di-p-toluoyl-L-tartrate under specific conditions to form the salt. The reaction conditions often include controlled temperature, pH, and the use of solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity .
Chemical Reactions Analysis
S-Venlafaxine-di-p-toluoyl-L-tartrate Salt (2:1) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
S-Venlafaxine-di-p-toluoyl-L-tartrate Salt (2:1) has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of similar compounds.
Biology: It is used in biological research to study its effects on neurotransmission and its potential therapeutic applications.
Medicine: It is used in pharmacological research to study its mechanism of action and potential as a therapeutic agent.
Industry: It is used in the pharmaceutical industry for the development and testing of new drugs.
Mechanism of Action
The mechanism of action of S-Venlafaxine-di-p-toluoyl-L-tartrate Salt (2:1) involves the inhibition of the presynaptic reuptake of neurotransmitters such as serotonin and noradrenaline. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which enhances neurotransmission and has antidepressant effects. The compound also has a weak inhibitory effect on dopamine reuptake . The molecular targets and pathways involved include the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT) .
Comparison with Similar Compounds
S-Venlafaxine-di-p-toluoyl-L-tartrate Salt (2:1) is unique compared to other similar compounds due to its specific combination of S-Venlafaxine and di-p-toluoyl-L-tartrate. Similar compounds include:
Venlafaxine: The parent compound, which is a widely used antidepressant.
O-desmethylvenlafaxine: A major metabolite of Venlafaxine with similar pharmacological properties.
N-desmethylvenlafaxine: Another metabolite of Venlafaxine with distinct pharmacological properties.
Properties
CAS No. |
93471-25-1 |
|---|---|
Molecular Formula |
C₅₄H₇₂N₂O₁₂ |
Molecular Weight |
941.16 |
Synonyms |
1-[(1S)-2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioate Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


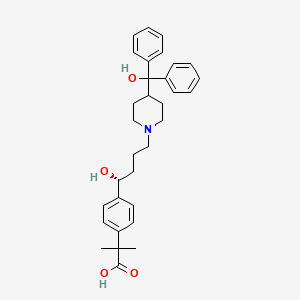
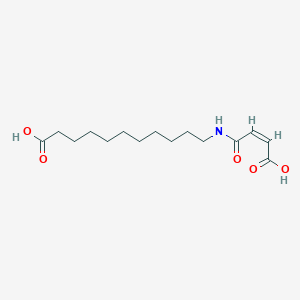

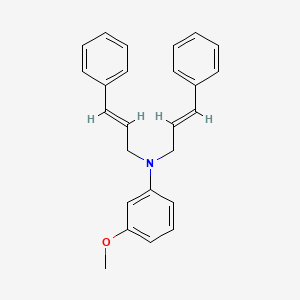

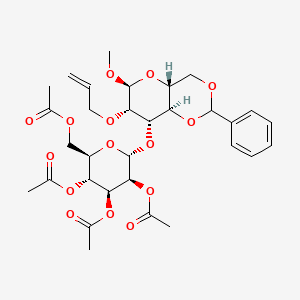
![Imidazolidinetrione, [(phenylmethylene)amino]-](/img/structure/B1140234.png)
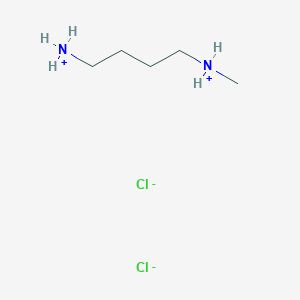

![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B1140240.png)

